molecular formula C8H12O2 B6251216 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid CAS No. 1375484-92-6

2-{bicyclo[2.1.1]hexan-2-yl}acetic acid

Katalognummer: B6251216
CAS-Nummer: 1375484-92-6
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: RGRYVJAJZJIGGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{bicyclo[2.1.1]hexan-2-yl}acetic acid is a chemical compound with the molecular formula C8H12O2. It is characterized by a bicyclic structure, specifically a bicyclo[2.1.1]hexane ring system, which is attached to an acetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.1.1]hexane ring system. This reaction can be catalyzed by light and involves the cycloaddition of alkenes to form the desired bicyclic structure . Additionally, Lewis acid-catalyzed formal cycloaddition reactions between silyl enol ethers and bicyclo[1.1.0]butanes have been reported as an efficient method for synthesizing bicyclo[2.1.1]hexanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical and Lewis acid-catalyzed cycloaddition reactions suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

2-{bicyclo[2.1.1]hexan-2-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring or acetic acid moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

2-{bicyclo[2.1.1]hexan-2-yl}acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid involves its interaction with molecular targets and pathways in biological systems. The bicyclic structure of the compound allows it to fit into specific binding sites on proteins and enzymes, potentially modulating their activity. The acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

2-{bicyclo[2.1.1]hexan-2-yl}acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and the presence of the acetic acid moiety, which confer distinct chemical and biological properties compared to other bicyclic compounds.

Eigenschaften

CAS-Nummer

1375484-92-6

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

2-(2-bicyclo[2.1.1]hexanyl)acetic acid

InChI

InChI=1S/C8H12O2/c9-8(10)4-7-3-5-1-6(7)2-5/h5-7H,1-4H2,(H,9,10)

InChI-Schlüssel

RGRYVJAJZJIGGV-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC1C(C2)CC(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.